tert-butyl 6-(trifluoromethyl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
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Overview
Description
tert-Butyl 6-(trifluoromethyl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate: is a complex organic compound that belongs to the class of azabicyclo compounds. These compounds are characterized by their unique bicyclic structure, which includes nitrogen and oxygen atoms. The presence of a trifluoromethyl group adds to its chemical uniqueness and potential reactivity.
Preparation Methods
The synthesis of tert-butyl 6-(trifluoromethyl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate typically involves multiple steps starting from readily available precursors. One common synthetic route involves the following steps:
Starting Material: The synthesis begins with 4-hydroxymethyl pyridine.
Intermediate Formation: The intermediate tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate is formed through a series of reactions.
Functionalization: The intermediate is then functionalized to introduce the trifluoromethyl group and the oxa-bridge, resulting in the final compound.
Chemical Reactions Analysis
tert-Butyl 6-(trifluoromethyl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Scientific Research Applications
tert-Butyl 6-(trifluoromethyl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 6-(trifluoromethyl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The oxa-bridge and azabicyclo structure contribute to its binding affinity and specificity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
tert-Butyl 6-(trifluoromethyl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate can be compared with other similar compounds:
tert-Butyl 6-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate: This compound has an amino group instead of a trifluoromethyl group, leading to different reactivity and applications.
tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate: This compound has a different bicyclic structure and is used in different chemical and biological contexts.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C11H16F3NO3 |
---|---|
Molecular Weight |
267.24 g/mol |
IUPAC Name |
tert-butyl 6-(trifluoromethyl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate |
InChI |
InChI=1S/C11H16F3NO3/c1-9(2,3)18-8(16)15-5-4-10(11(12,13)14)7(6-15)17-10/h7H,4-6H2,1-3H3 |
InChI Key |
FZWFBQBKSNYPLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C(C1)O2)C(F)(F)F |
Origin of Product |
United States |
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